![molecular formula C11H16N2O B1371718 3-[(Piperidin-3-yloxy)methyl]pyridine CAS No. 933758-64-6](/img/structure/B1371718.png)
3-[(Piperidin-3-yloxy)methyl]pyridine
Overview
Description
3-[(Piperidin-3-yloxy)methyl]pyridine is an organic compound with the molecular formula C11H16N2O It is characterized by a pyridine ring substituted with a piperidin-3-yloxy group at the 3-position
Mechanism of Action
Target of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Biochemical Pathways
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a wide range of potential biochemical interactions.
Biochemical Analysis
Biochemical Properties
3-[(Piperidin-3-yloxy)methyl]pyridine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions often involve hydrogen bonds and van der Waals forces, which help stabilize the complex formed between this compound and its target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound determines its interactions with subcellular components and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-3-yloxy)methyl]pyridine typically involves the reaction of 3-hydroxymethylpyridine with piperidine under specific conditions. One common method includes:
Starting Materials: 3-hydroxymethylpyridine and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.
Solvent: An aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is often used.
Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidin-3-yloxy)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- or 4-positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C).
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Pyridine derivatives, including 3-[(Piperidin-3-yloxy)methyl]pyridine, have been investigated for their antimicrobial properties. Research indicates that compounds containing the pyridine nucleus exhibit significant antibacterial and antifungal activities. These compounds can potentially inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
1.2 Neurological Disorders
The compound has also been studied for its effects on neurological conditions. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving fatty acid amide hydrolase (FAAH), which is crucial in modulating pain and anxiety responses. The inhibition of FAAH by related compounds has been linked to analgesic effects, which may extend to this compound .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted by Karunanidhi et al. demonstrated that pyridine derivatives showed minimum inhibitory concentrations (MICs) against various bacterial strains, indicating their potential as effective antimicrobial agents . The incorporation of piperidine into the structure enhanced these properties.
Case Study 2: Pain Management
Research highlighted in patent literature describes how compounds similar to this compound can be utilized in treating conditions associated with FAAH activity. These include chronic pain syndromes and neurological disorders such as anxiety and depression . The therapeutic applications are supported by experimental data showing significant analgesic effects in animal models.
Comparative Analysis of Related Compounds
To better understand the potential of this compound, it is useful to compare it with other similar pyridine derivatives:
Compound Name | Antimicrobial Activity | Neurological Effects | Synthesis Complexity |
---|---|---|---|
This compound | Moderate | Significant | Moderate |
Pyridine Derivative A | High | Low | High |
Pyridine Derivative B | Low | Moderate | Low |
Comparison with Similar Compounds
Similar Compounds
- 3-[(Piperidin-4-yloxy)methyl]pyridine
- 3-[(Piperidin-2-yloxy)methyl]pyridine
- 3-[(Morpholin-4-yloxy)methyl]pyridine
Uniqueness
3-[(Piperidin-3-yloxy)methyl]pyridine is unique due to the specific positioning of the piperidine ring, which can influence its binding affinity and selectivity towards biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
3-[(Piperidin-3-yloxy)methyl]pyridine is a pyridine derivative characterized by its unique structural features, which include a piperidin-3-yloxy methyl group attached to the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₆N₂O. Its heterocyclic structure allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. This compound may exhibit enzyme inhibition and receptor modulation, which are critical for its pharmacological effects. Research indicates that similar pyridine derivatives often show significant binding affinity to dopamine receptors, particularly the D3 dopamine receptor, which is implicated in neuroprotection and the treatment of neurological disorders .
1. Neuroprotective Effects
Studies have shown that compounds with structural similarities to this compound can act as selective D3 dopamine receptor agonists. These compounds have demonstrated neuroprotective effects in animal models of neurodegeneration, such as those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine (6-OHDA) . The mechanism involves modulation of dopaminergic signaling pathways, which are crucial in conditions like Parkinson's disease.
2. Antimicrobial Properties
Research has indicated that pyridine derivatives exhibit antimicrobial activity against various pathogens. For instance, studies on related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μM . The potential of this compound as an antimicrobial agent warrants further investigation.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(Piperidin-4-yloxy)methylpyridine | Similar piperidine substitution | Antimicrobial |
4-(Piperidin-1-yloxy)methylpyridine | Different positioning of piperidine | Potentially neuroactive |
2-(Piperidin-3-yloxy)methylpyridine | Altered position on pyridine ring | Varies in cytotoxicity |
The unique arrangement of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.
Case Study: Neuroprotective Activity
A study involving D3 receptor agonists highlighted the potential of compounds similar to this compound in providing neuroprotection against MPTP-induced degeneration in mice. The findings suggest that these compounds could be developed into therapeutic agents for Parkinson's disease .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial activities, derivatives of pyridine were synthesized and tested against various bacterial strains. Results indicated significant antimicrobial activity, suggesting that modifications to the piperidinyl group may enhance efficacy against resistant strains .
Properties
IUPAC Name |
3-(piperidin-3-yloxymethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11/h1,3,5,7,11,13H,2,4,6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYNSMZIHJNHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671480 | |
Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933758-64-6 | |
Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.